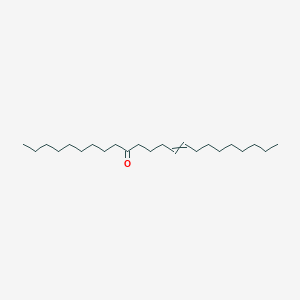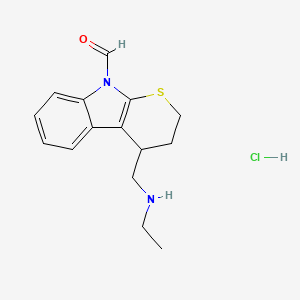
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)” is a complex chemical entity that combines several distinct components. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic and structural roles in biological systems. Formaldehyde is a simple aldehyde with widespread use in chemical synthesis. 2-Hydroxybenzoic acid, also known as salicylic acid, is a well-known compound with applications in medicine and cosmetics. 4-Nonylphenol is an organic compound used in the production of detergents and other industrial products. Oxygen(2-) refers to the oxide ion, which is a common component in many chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of formaldehyde with 2-hydroxybenzoic acid in the presence of sulfuric acid to form a methylenebis(2-hydroxybenzoic acid) ligand . This ligand is then allowed to bind with zinc ions to form the zinc complex. The reaction conditions typically include controlled temperatures and pH levels to ensure the proper formation of the complex.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced analytical techniques ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization and filtration to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the phenolic group in 2-hydroxybenzoic acid can participate in electrophilic substitution reactions, such as nitration and bromination . The zinc component can also undergo redox reactions, where it alternates between different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various bases for deprotonation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenolic group can yield nitrophenols, while bromination can produce bromophenols. The zinc component can form various coordination complexes with different ligands.
科学研究应用
The compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions due to the catalytic properties of zinc . In biology, it has been studied for its potential antibacterial and cytotoxic activities . In medicine, components like 2-hydroxybenzoic acid are well-known for their anti-inflammatory properties and are used in formulations for treating skin conditions. In industry, 4-nonylphenol is used in the production of detergents and other cleaning agents .
作用机制
The mechanism of action of this compound involves several molecular targets and pathways. Zinc ions play a crucial role in various enzymatic reactions by acting as cofactors. They can enhance the activity of enzymes involved in DNA synthesis and repair, protein synthesis, and cell division . The phenolic group in 2-hydroxybenzoic acid can interact with various cellular targets, leading to anti-inflammatory and antimicrobial effects. The formaldehyde component can react with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of biological molecules.
相似化合物的比较
Similar Compounds: Similar compounds include other zinc complexes with different ligands, such as zinc acetate and zinc sulfate. Other phenolic compounds like gallic acid, protocatechuic acid, and syringic acid also share similar properties with 2-hydroxybenzoic acid .
Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups and components, each contributing distinct properties. The presence of zinc provides catalytic and structural benefits, while the phenolic and aldehyde groups offer various chemical reactivity and biological activities. This combination makes the compound versatile and valuable in multiple applications.
属性
CAS 编号 |
71077-22-0 |
|---|---|
分子式 |
C23H32O6Zn |
分子量 |
469.9 g/mol |
IUPAC 名称 |
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-) |
InChI |
InChI=1S/C15H24O.C7H6O3.CH2O.O.Zn/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-6-4-2-1-3-5(6)7(9)10;1-2;;/h10-13,16H,2-9H2,1H3;1-4,8H,(H,9,10);1H2;;/q;;;-2;+2 |
InChI 键 |
ACOUROVRFRGTKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O.[O-2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
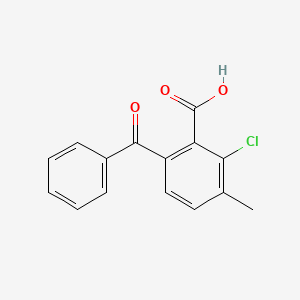
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
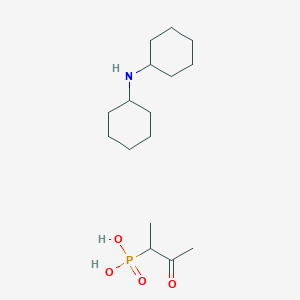
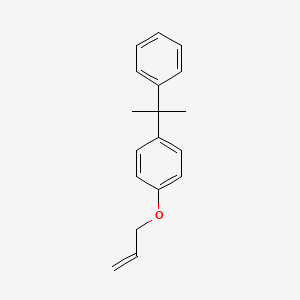
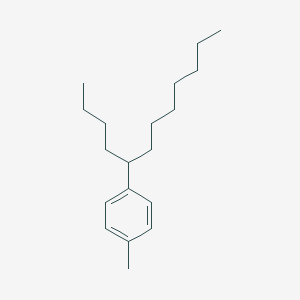

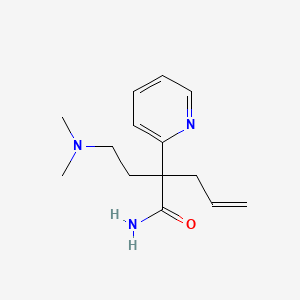
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
